REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[Cl:10][C:11]1[C:12]([CH3:16])=[N:13][NH:14][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].CNCCNC>CCOC(C)=O.[Cl-].[NH4+].[OH-].[NH4+].[Cu]I.C1(C)C=CC=CC=1>[Cl:10][C:11]1[C:12]([CH3:16])=[N:13][N:14]([C:2]2[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=2[NH2:4])[CH:15]=1 |f:2.3.4,7.8.9.10|
|
Name
|
|
Quantity
|
1.08 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C(=CC=C1)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=NNC1)C
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
copper(I) iodide
|
Quantity
|
0.082 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
ammonium chloride ammonium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+].[OH-].[NH4+]
|
Name
|
|
Quantity
|
0.185 mL
|
Type
|
reactant
|
Smiles
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CNCCNC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with N2 3×
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:2 EtOAc in hexanes
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NN(C1)C1=C(N)C(=CC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |